(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a synthetic organic compound that features a benzofuran moiety linked to a piperazine ring, which is further substituted with a pyridine group. This compound is of interest due to its potential pharmacological properties, including antimicrobial and anticancer activities. The presence of multiple heterocyclic rings in its structure makes it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7-position of the benzofuran ring is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzofuran derivative reacts with 4-(pyridin-2-yl)piperazine under suitable conditions.
Methanone Formation: The final step involves the formation of the methanone linkage, typically through a condensation reaction using reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and pyridine rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Explored for its potential anticancer activity, particularly in inhibiting cell proliferation.
Medicine:
- Potential use as a therapeutic agent due to its pharmacological properties.
- Studied for its effects on neurotransmitter systems, possibly as a treatment for neurological disorders.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]ethanone: Similar structure but with an ethanone linkage instead of methanone.
(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]propanone: Contains a propanone linkage, offering different reactivity and biological activity.
Uniqueness:
- The specific combination of benzofuran, piperazine, and pyridine rings in (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone provides a unique scaffold for drug development.
- The methoxy group at the 7-position of the benzofuran ring may enhance its pharmacological properties compared to similar compounds without this substitution.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-6-4-5-14-13-16(25-18(14)15)19(23)22-11-9-21(10-12-22)17-7-2-3-8-20-17/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXMMTVVWXRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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